
Ethyl 5-(4-bromophenyl)-3-(2-chloroacetamido)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-(4-bromophenyl)-3-(2-chloroacetamido)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H13BrClNO3S and its molecular weight is 402.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 5-(4-bromophenyl)-3-(2-chloroacetamido)thiophene-2-carboxylate (CAS Number: 338956-07-3) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antioxidant research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C15H13BrClNO3S, with a molecular weight of 402.69 g/mol. The compound features a thiophene ring substituted with a bromophenyl group and a chloroacetamido moiety, which contribute to its biological properties.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. The following table summarizes the antibacterial activity reported:
| Bacterial Strain | MIC (mg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 40.0 | Comparable to ampicillin |
| Bacillus subtilis | 38.0 | Comparable to ampicillin |
| Escherichia coli | 64.0 | Lower than ampicillin |
| Pseudomonas aeruginosa | 86.9 | Higher than ampicillin |
These results indicate that this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria, which is often attributed to the presence of the bromophenyl and chloroacetamido substituents that enhance membrane permeability and interaction with bacterial targets .
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated using the ABTS assay, which measures the ability to scavenge free radicals. The results are as follows:
| Compound | % Inhibition | Reference |
|---|---|---|
| This compound | 62.0 | Ascorbic acid (88.44%) |
| Other derivatives (7a-c) | 46.9 - 54.9 | Varies by structure |
The compound exhibited significant inhibition activity, suggesting its potential as an antioxidant agent comparable to established antioxidants like ascorbic acid .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the interaction mechanisms between this compound and target proteins. The docking results indicate strong binding affinities with various enzymes, suggesting that structural modifications could enhance its biological activity further .
Case Studies
- Antimicrobial Efficacy Against Resistant Strains : In a study focusing on multidrug-resistant strains, this compound demonstrated superior activity against Staphylococcus aureus and Pseudomonas aeruginosa, highlighting its potential as a lead compound for developing new antibiotics .
- Antioxidant Profiling : Another investigation assessed the antioxidant capacity of this compound in cellular models, revealing protective effects against oxidative stress-induced damage in human cell lines, further supporting its therapeutic potential in oxidative stress-related diseases .
Properties
IUPAC Name |
ethyl 5-(4-bromophenyl)-3-[(2-chloroacetyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO3S/c1-2-21-15(20)14-11(18-13(19)8-17)7-12(22-14)9-3-5-10(16)6-4-9/h3-7H,2,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULNJCFWJGVJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Br)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














